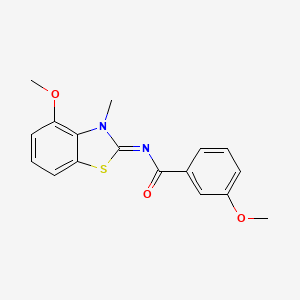

3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide" is a derivative of benzamide, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often studied for their potential medicinal properties, including antibacterial, antifungal, and anticancer activities. The presence of methoxy groups and a benzothiazole ring in the compound suggests that it may exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the base-catalyzed direct cyclization of corresponding thioureas with bromoacetone under microwave irradiation is a method that provides a cleaner, more efficient, and faster synthesis compared to traditional thermal heating . Similarly, the condensation reaction of sulphonyl chloride and aminobenzothiazole in acetone under reflux conditions is another method used to synthesize benzothiazolyl benzamides . These methods highlight the versatility and adaptability of synthetic approaches for benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, IR, NMR spectroscopy, and computational methods like density functional theory (DFT). X-ray crystallography can reveal the presence of independent molecules in the asymmetric unit and provide detailed information about the crystal packing . Computational methods complement experimental techniques by optimizing molecular geometry and predicting properties such as vibrational frequencies, chemical shifts, and molecular electrostatic potential (MEP) distributions .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, they can form complexes with metal ions, as demonstrated by the synthesis of neodymium(III) and thallium(III) complexes of a benzothiazolyl benzamide ligand . The reactivity of the benzamide moiety can also be modified through the introduction of different functional groups, which can influence the formation of hydrogen bonds and other non-covalent interactions that are crucial for the compound's biological activity and supramolecular assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of methoxy and benzothiazole groups can affect the compound's solubility, melting point, and stability. The molecular structure also determines the compound's ability to form gels, as seen in some N-(thiazol-2-yl) benzamide derivatives that exhibit gelation behavior towards certain solvent mixtures . Additionally, the electronic properties, such as HOMO and LUMO energies, can be calculated to estimate the chemical reactivity of the molecule . These properties are not only important for understanding the compound's behavior in a laboratory setting but also for predicting its potential as a therapeutic agent.

Applications De Recherche Scientifique

Antidiabetic Potential

- Antihyperglycemic Agents : A study conducted by Nomura et al. (1999) identified a series of benzamide derivatives, including ones related to the specified compound, showing potential as antidiabetic agents. This research highlighted the structure-activity relationship, pointing to their role in treating diabetes mellitus.

Anti-Inflammatory and Antimicrobial Activity

- Biological Activity Studies : Badne et al. (2011) explored derivatives of benzothiazoles, related to the specified compound, for their antimicrobial activity. This research demonstrates the potential application of such compounds in developing new antimicrobial agents Badne et al. (2011).

- In-Vitro Anti-Inflammatory Activity : A study by Rathi et al. (2013) on benzothiazol-2-ylamino compounds, which are structurally related to the specified compound, showed significant in-vitro anti-inflammatory activity. This highlights the potential use of such compounds in anti-inflammatory treatments Rathi et al. (2013).

Neuroleptic Properties

- Neuroleptic Activity : Research by Iwanami et al. (1981) indicates that benzamides, closely related to the specified chemical, possess neuroleptic properties. This suggests their potential application in the treatment of psychiatric disorders Iwanami et al. (1981).

Cancer Treatment and Photodynamic Therapy

- Photosensitizers in Cancer Treatment : Pişkin et al. (2020) synthesized and characterized new benzothiazole derivatives, akin to the specified compound, with properties useful for photodynamic therapy, particularly in treating cancer Pişkin et al. (2020).

Chemical Synthesis and Characterization

- Synthesis of Liquid Crystals : Ha et al. (2010) reported the synthesis of new liquid crystals containing benzothiazole, demonstrating the versatility of such compounds in material science Ha et al. (2010).

- Fluorescent Labeling in Biomolecules : A study by Kostenko et al. (2006) introduced benzothiazole derivatives as fluorescent labels for proteins, showing the utility of these compounds in biochemistry and molecular biology Kostenko et al. (2006).

Mécanisme D'action

Target of Action

The primary targets of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as Oprea1_801724, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

Oprea1_801724 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, lipid compounds that are produced by COX enzymes and play key roles in inflammation .

Pharmacokinetics

The compound’s effectiveness in inhibiting cox enzymes suggests it is absorbed and distributed in the body in a manner that allows it to interact with these targets .

Result of Action

The inhibition of COX enzymes by Oprea1_801724 leads to a decrease in prostaglandin production, resulting in reduced inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-15-13(22-3)8-5-9-14(15)23-17(19)18-16(20)11-6-4-7-12(10-11)21-2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXVPLJFJQTSQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)